molecular formula C16H10BrClO2 B3041617 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin CAS No. 331821-19-3

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin

Cat. No. B3041617
CAS RN: 331821-19-3
M. Wt: 349.6 g/mol
InChI Key: AYRHRJBZVBWWEX-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin is a synthetic compound with a coumarin backbone. It is a fluorescent compound that has been used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin has been used in various scientific research applications. It is a fluorescent compound that has been used as a probe to study the binding of proteins and enzymes. The compound has been used to study the interaction between DNA and ligands. It has also been used to study the effect of pH and temperature on the fluorescence of coumarin derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin is not well understood. However, it is believed that the compound interacts with biological macromolecules such as proteins and DNA. The interaction between the compound and these macromolecules results in changes in the fluorescence properties of the compound, which can be measured and used to study the binding and interaction between the compound and the macromolecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. The compound has been shown to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin has several advantages for lab experiments. It is a fluorescent compound that can be easily detected and measured. The compound is stable and has a long shelf life, making it suitable for long-term experiments. However, the compound has some limitations. It is insoluble in water, which limits its use in aqueous solutions. The compound is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

Future research on 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin could focus on several areas. One area of research could be to study the interaction between the compound and specific proteins and enzymes. Another area of research could be to study the effect of pH and temperature on the fluorescence properties of the compound in more detail. Additionally, the compound could be used as a probe to study the binding and interaction between other biological macromolecules such as RNA and lipids. Finally, the synthesis of new coumarin derivatives based on 6-Bromo-8-chloro-4-methyl-3-phenylcoumarin could be explored to improve the properties of the compound for scientific research applications.
Conclusion:
6-Bromo-8-chloro-4-methyl-3-phenylcoumarin is a synthetic compound with a coumarin backbone that has been used in various scientific research applications. The compound is synthesized using a multi-step process and has a stable and long shelf life. The compound is a fluorescent probe that can be used to study the binding and interaction between biological macromolecules. Future research on the compound could focus on studying its interaction with specific proteins and enzymes, the effect of pH and temperature on its fluorescence properties, and the synthesis of new coumarin derivatives.

properties

IUPAC Name

6-bromo-8-chloro-4-methyl-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO2/c1-9-12-7-11(17)8-13(18)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRHRJBZVBWWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloro-4-methyl-3-phenylcoumarin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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